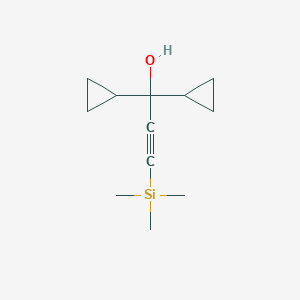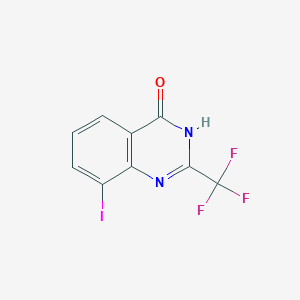![molecular formula C15H22BN3O4 B8499410 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide](/img/structure/B8499410.png)
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is an organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.
Coupling with phenylurea: The dioxaborolane derivative is then coupled with a phenylurea compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, making it useful in drug design. The compound can also participate in various biochemical pathways, depending on its specific application.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing compound used in organic synthesis.
Pinacolborane: Another boron-containing compound with applications in organic synthesis and materials science.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in similar applications as a building block in organic synthesis.
Uniqueness
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide is unique due to its combination of a dioxaborolane ring with a phenylurea and acetamide group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C15H22BN3O4 |
|---|---|
分子量 |
319.17 g/mol |
IUPAC名 |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide |
InChI |
InChI=1S/C15H22BN3O4/c1-14(2)15(3,4)23-16(22-14)10-5-7-11(8-6-10)19-13(21)18-9-12(17)20/h5-8H,9H2,1-4H3,(H2,17,20)(H2,18,19,21) |
InChIキー |
DDTNTMVEWHBNCM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![n2-(2-Methoxybenzyl)-4h-benzo[d][1,3]oxazine-2,6-diamine](/img/structure/B8499328.png)




![2-[(2-Hydroxyethyl)(methyl)amino]-N-(4-nitrophenyl)acetamide](/img/structure/B8499349.png)

![6-bromo-2,4-dichloro-8-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8499375.png)

![6-[(4-Aminobenzoyl)oxy]hexyl 4-aminobenzoate](/img/structure/B8499388.png)


![Pyrido[2,3-d]pyrimidine-2,4,6-triamine](/img/structure/B8499402.png)

